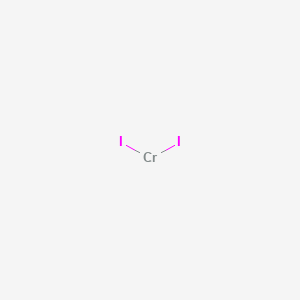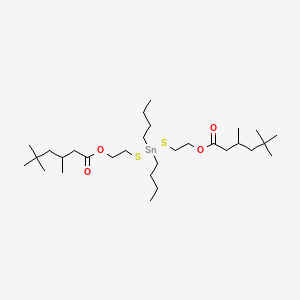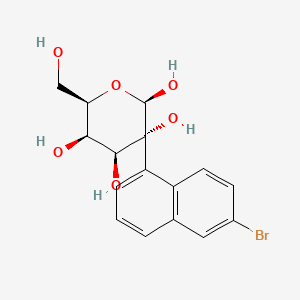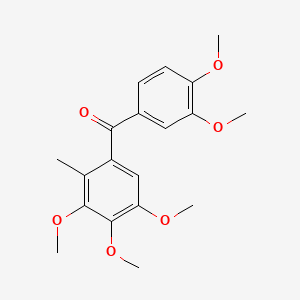
2-Methyl-3,3',4,4',5-pentamethoxybenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is an organic compound with the molecular formula C19H22O6 It is a derivative of benzophenone, characterized by the presence of multiple methoxy groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone typically involves the reaction of appropriate methoxy-substituted benzene derivatives with a methylating agent. One common method includes the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
科学研究应用
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.
相似化合物的比较
Similar Compounds
- 3,3’,4,4’,5-Pentamethoxybenzophenone
- 2,4,6-Trimethoxybenzophenone
- 4,4’-Dimethoxybenzophenone
Uniqueness
2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is unique due to the presence of a methyl group in addition to the methoxy groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other methoxy-substituted benzophenones.
属性
CAS 编号 |
56890-08-5 |
|---|---|
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-(3,4,5-trimethoxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C19H22O6/c1-11-13(10-16(23-4)19(25-6)18(11)24-5)17(20)12-7-8-14(21-2)15(9-12)22-3/h7-10H,1-6H3 |
InChI 键 |
WYWJRRYIUKOUAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)
![Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
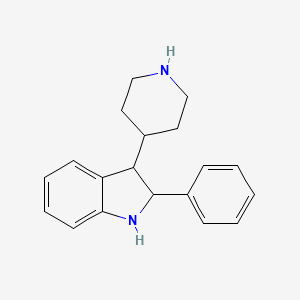
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
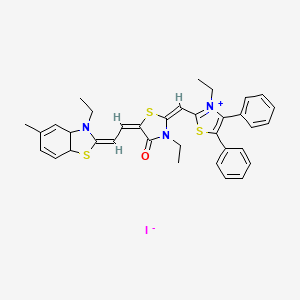
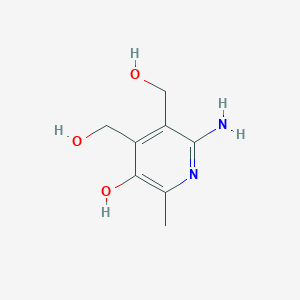
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
